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Compound of Interest

Compound Name: 2,2',4,5'-Tetrabromodiphenyl ether

CAS No.: 243982-82-3

Cat. No.: B1255590

Get Quote

A Reference Standard for Toxicology and Metabolic
Stability Profiling
Executive Summary
CAS Number: 337513-55-0 Chemical Name: 2,2',4,5'-Tetrabromodiphenyl ether (BDE-48)

Class: Polybrominated Diphenyl Ethers (PBDEs) Primary Application: Analytical Reference

Standard, Toxicology Positive Control

Context for Drug Development: While not a therapeutic candidate, CAS 337513-55-0 (BDE-48)

serves as a critical reference toxicant in pharmaceutical research. It is utilized to validate

analytical methods for persistent organic pollutants (POPs) in raw material screening and acts

as a positive control in Endocrine Disruption Screening Programs (EDSP). Its structural

similarity to thyroid hormones (T4) and its capacity to induce hepatic enzymes (CYP450) make

it a vital tool for assessing metabolic stability and off-target nuclear receptor interactions (PXR,

CAR, AhR) during early-stage ADME-Tox profiling.

Part 1: Chemical Identity & Physicochemical Properties
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BDE-48 is a specific congener within the tetra-brominated diphenyl ether family. Unlike

commercial mixtures (e.g., DE-71) which are variable, CAS 337513-55-0 represents a single,

isomerically pure molecule required for precise mechanistic studies.

Property Data
Relevance to Experimental
Design

Molecular Formula C₁₂H₆Br₄O
Basis for Mass Spec (M+)

identification.

Molecular Weight 485.79 g/mol
Heavy atom count influences

ionization efficiency in MS.

LogKow (Octanol/Water) ~5.8 - 6.2

High Lipophilicity: Requires

non-polar solvents (Isooctane,

Toluene) for stock solutions.

Indicates high bioaccumulation

potential in lipid bilayers.

Solubility < 1 µg/L (Water)

Insoluble in aqueous media.

Biological assays require

DMSO carrier (<0.1% v/v final

conc) to prevent precipitation.

Vapor Pressure 2.5 x 10⁻⁶ Pa (25°C)

Semi-volatile. Samples must

be capped to prevent cross-

contamination in incubators.

UV Absorption λmax ~230 nm, ~280 nm

Weak UV chromophore;

HPLC-UV is insensitive. GC-

MS is the mandatory detection

method.

Part 2: Biological Mechanism of Action
Why this molecule matters in Toxicology Screening

BDE-48 acts as a potent disruptor of endocrine signaling and a modulator of xenobiotic

metabolism. Understanding these pathways is essential when using BDE-48 as a comparator
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in safety assays.

1. Thyroid Hormone Receptor (TR) Interference
BDE-48 shares a structural backbone with Thyroxine (T4). It competitively binds to thyroid

transport proteins (e.g., Transthyretin - TTR) and the Thyroid Receptor (TR), displacing

endogenous hormones.

Mechanism: The brominated phenyl rings mimic the iodinated rings of T4.

Outcome: Hypothyroxinemia (low T4 levels) and altered neurodevelopmental signaling.

2. Aryl Hydrocarbon Receptor (AhR) Activation
Like dioxins, BDE-48 binds to the cytosolic AhR, triggering a signaling cascade that

upregulates Phase I metabolic enzymes (CYP1A1/1B1). This induction can alter the

metabolism of co-administered drugs.

Figure 1: AhR Activation Pathway by BDE-48 The diagram below illustrates the ligand-

dependent activation of the AhR pathway, leading to gene transcription.
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Protocol A: Analytical Detection via GC-MS/MS
Objective: Quantify BDE-48 in biological matrices (plasma/tissue) or solvent checks. Standard:

EPA Method 1614 (modified for specific congener).

Reagents:

Internal Standard: ¹³C₁₂-labeled BDE-47 (surrogate for BDE-48 due to structural similarity).

Solvent: Isooctane (HPLC Grade).

Workflow:

Extraction:

Liquid samples: Liquid-Liquid Extraction (LLE) with Hexane:MTBE (1:1).

Solid samples: Soxhlet extraction with Dichloromethane (DCM) for 16 hours.

Cleanup (Critical):

Pass extract through an Acidified Silica Gel column (44% H₂SO₄ w/w) to remove lipids that

interfere with MS source.

Elute with Hexane.

Instrument Parameters:

System: GC-MS/MS (Triple Quadrupole).

Column: DB-5ms (30m x 0.25mm ID x 0.25µm film).

Inlet: Splitless mode, 280°C.

Ionization: Electron Impact (EI) at 70 eV OR Negative Chemical Ionization (NCI) with

Methane (NCI provides 10-100x higher sensitivity for brominated compounds).

Monitoring:
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Target Ion (NCI): m/z 79 and 81 [Br]⁻.

Target Ion (EI): m/z 326 (M-2Br)⁺ and 486 (M)⁺.

Self-Validation Step:

Criterion: The ratio of m/z 79/81 must be 1.0 ± 0.15 (natural isotopic abundance of Bromine).

If the ratio deviates, interference is present.

Protocol B: In Vitro Endocrine Disruption Assay (T-Screen)
Objective: Assess BDE-48 interference with Thyroid Receptor (TR) signaling.

Cell Line: GH3 (Rat pituitary tumor cells) or TR-Luciferase reporter lines.

Method:

Seeding: Plate cells at 5 x 10⁴ cells/well in 96-well plates. Use phenol-red free medium with

charcoal-stripped FBS (to remove endogenous hormones).

Dosing:

Prepare BDE-48 stock in DMSO.

Dose cells with BDE-48 (0.1 nM to 10 µM).

Positive Control: T3 (Triiodothyronine) at 1 nM.

Vehicle Control: 0.1% DMSO.

Incubation: 24 hours at 37°C, 5% CO₂.

Endpoint:

Proliferation (GH3): Measure cell viability (MTT or CellTiter-Glo). BDE-48 may induce

proliferation (T3 mimicry) or cytotoxicity at high doses.

Reporter Assay: Measure Luciferase activity.
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Data Analysis: Plot dose-response curve. Calculate EC₅₀ relative to T3.

Part 4: Synthesis & Purity Considerations
For research requiring absolute isomeric purity (avoiding co-elution with BDE-47), synthesis via

Suzuki-Miyaura coupling is superior to general bromination.

Precursors: 2,4-dibromobenzeneboronic acid + 2,5-dibromo-4-iodobenzene (hypothetical

route for specific substitution).

Alternative: Coupling of bromophenols with symmetrical brominated diphenyliodonium salts.

[1]

Purification: Recrystallization from Methanol/Chloroform followed by Preparative HPLC.

QC Requirement: Purity must be >98% by GC-FID to ensure toxicity data is not driven by

minor impurities (e.g., highly toxic furans, PBDD/Fs).

Part 5: Safety & Handling (E-E-A-T)
BDE-48 is a Persistent Organic Pollutant (POP).[2] Strict containment is required.

Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab

coat, and safety glasses. Handle only in a fume hood.

Waste Disposal: Do not dispose of down the drain. All liquid and solid waste must be

collected in "Halogenated Organic Waste" containers and incinerated at high temperatures

(>1100°C) to prevent formation of brominated dioxins.

Decontamination: Spills should be absorbed with vermiculite. Surfaces should be wiped with

toluene followed by ethanol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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